molecular formula C11H12BrNO2 B15336251 1-(4-Bromo-2-methoxyphenyl)-2-pyrrolidinone

1-(4-Bromo-2-methoxyphenyl)-2-pyrrolidinone

Cat. No.: B15336251
M. Wt: 270.12 g/mol
InChI Key: SBVNNCQWBBHYTA-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methoxyphenyl)-2-pyrrolidinone is an organic compound that belongs to the class of pyrrolidinones It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyrrolidinone moiety

Preparation Methods

The synthesis of 1-(4-Bromo-2-methoxyphenyl)-2-pyrrolidinone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-methoxybenzaldehyde and pyrrolidinone.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. A catalyst, such as p-toluenesulfonic acid, is often used to facilitate the reaction.

    Procedure: The 4-bromo-2-methoxybenzaldehyde is first reacted with pyrrolidinone in the presence of the catalyst. The mixture is heated under reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified using recrystallization techniques.

In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

1-(4-Bromo-2-methoxyphenyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Scientific Research Applications

1-(4-Bromo-2-methoxyphenyl)-2-pyrrolidinone has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.

    Material Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of brominated compounds with biological macromolecules.

    Chemical Synthesis: The compound is employed as a building block in organic synthesis to create more complex molecules for research purposes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-methoxyphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in the compound’s binding affinity and selectivity towards these targets. The compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

1-(4-Bromo-2-methoxyphenyl)-2-pyrrolidinone can be compared with other similar compounds, such as:

    1-(4-Bromo-2-methoxyphenyl)ethanone: This compound shares a similar structure but lacks the pyrrolidinone moiety, which may result in different chemical and biological properties.

    4-Bromo-2-methoxyphenylboronic acid: This compound contains a boronic acid group instead of the pyrrolidinone moiety, leading to different reactivity and applications.

    4-Bromo-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine: This compound features a pyrazole ring instead of the pyrrolidinone moiety, which may influence its chemical behavior and biological activity.

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

1-(4-bromo-2-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H12BrNO2/c1-15-10-7-8(12)4-5-9(10)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3

InChI Key

SBVNNCQWBBHYTA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)N2CCCC2=O

Origin of Product

United States

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